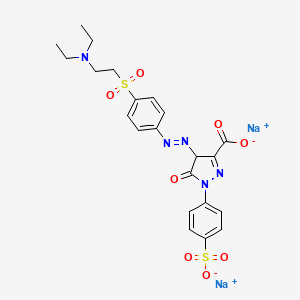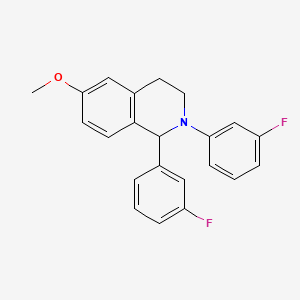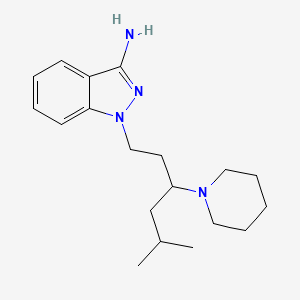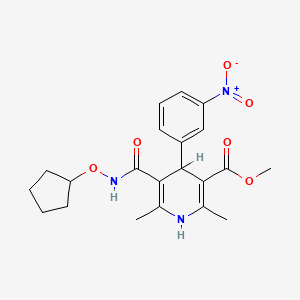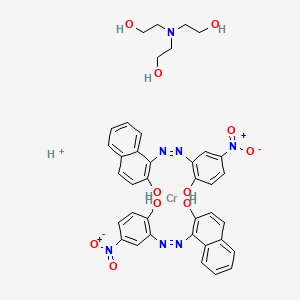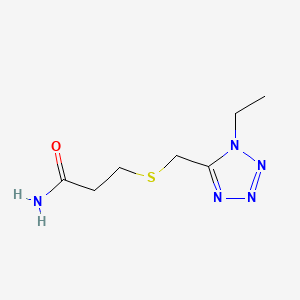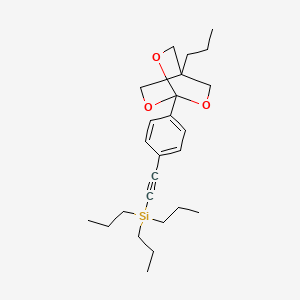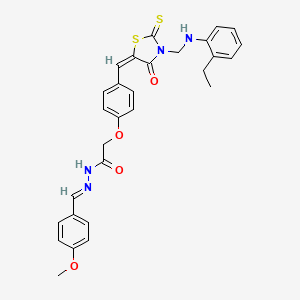
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that features a thiazolidene ring, phenoxy group, and hydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use. This would include the use of large-scale reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidene ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and thiazolidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mécanisme D'action
The mechanism of action of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s thiazolidene ring and phenoxy group are believed to play a crucial role in its biological activities by binding to specific receptors and enzymes, thereby modulating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Phenoxyacetic acid: A simpler compound with a phenoxy group.
Uniqueness
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is unique due to its combination of a thiazolidene ring, phenoxy group, and hydrazide moiety, which confer distinct biological activities and chemical properties .
Propriétés
Numéro CAS |
139207-44-6 |
|---|---|
Formule moléculaire |
C29H28N4O4S2 |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
2-[4-[(E)-[3-[(2-ethylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H28N4O4S2/c1-3-22-6-4-5-7-25(22)30-19-33-28(35)26(39-29(33)38)16-20-8-14-24(15-9-20)37-18-27(34)32-31-17-21-10-12-23(36-2)13-11-21/h4-17,30H,3,18-19H2,1-2H3,(H,32,34)/b26-16+,31-17+ |
Clé InChI |
SKZYGANIHYUPNP-HMUHSLBFSA-N |
SMILES isomérique |
CCC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)OC)/SC2=S |
SMILES canonique |
CCC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC=C(C=C4)OC)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





